molecular formula C9H7BrN4OS B2907441 6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 129951-97-9

6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B2907441
CAS No.: 129951-97-9
M. Wt: 299.15
InChI Key: RXMLNKSIEKWJSK-UHFFFAOYSA-N
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Description

6-(2-Amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a triazinone derivative characterized by a brominated aromatic ring and a thioxo group at position 2. This compound belongs to a broader class of 1,2,4-triazin-5-one derivatives, which are studied for their diverse chemical reactivity and applications in medicinal chemistry, materials science, and industrial processes.

Properties

IUPAC Name

6-(2-amino-5-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4OS/c10-4-1-2-6(11)5(3-4)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLNKSIEKWJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNC(=S)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromobenzonitrile and thiourea.

    Cyclization Reaction: The reaction between 2-amino-5-bromobenzonitrile and thiourea in the presence of a base such as sodium ethoxide leads to the formation of the triazine ring.

    Reaction Conditions: The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

Scientific Research Applications

6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways: The compound can inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Fluorinated Derivatives

  • 6-(2-Amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1a): Synthesized via condensation reactions similar to the brominated analogue.
  • 6-(2’-Aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1b): Lacks halogen substitution, leading to reduced steric hindrance and different pharmacokinetic profiles compared to brominated/fluorinated derivatives .

Chlorinated Derivatives

  • 6-[(4-Chlorophenyl)methyl]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1e) : Features a chlorobenzyl group. The chlorine atom increases lipophilicity, which may enhance membrane permeability in biological systems. Reported melting point: 220–222°C .

Table 1: Physical Properties of Halogenated Triazinones

Compound Substituent Melting Point (°C) Yield (%)
6-(2-Amino-5-bromophenyl)-... 5-Bromo Not reported -
1a (Fluorinated) 5-Fluoro Not reported -
1e (Chlorinated) 4-Chlorobenzyl 220–222 90
1g (Fluorinated) 4-Fluorobenzyl 218–219 84

Derivatives with Alkyl/Aryl Substituents

  • This derivative is used in corrosion inhibition studies .
  • 6-Benzyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1a) : Exhibits a benzyl group at position 6, which may improve binding to aromatic receptors in biological targets. Yield: ~90% via arylpyruvic acid and thiosemicarbazide condensation .

Biological Activity

6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name 6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
CAS Number 129951-97-9
Molecular Formula C₉H₇BrN₄OS
Molecular Weight 299.147 g/mol
Density 2.0 ± 0.1 g/cm³
LogP 0.12

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit notable antimicrobial activity. In a study evaluating various triazine derivatives, it was found that compounds similar to 6-(2-amino-5-bromophenyl)-3-thioxo exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antiviral Activity

The antiviral potential of similar compounds has been explored against various viral pathogens. For instance, certain triazine derivatives demonstrated moderate to excellent activity against tobacco mosaic virus (TMV), suggesting that 6-(2-amino-5-bromophenyl)-3-thioxo may also possess antiviral properties . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antiviral efficacy.

Anticancer Activity

Compounds within the triazine class have shown promise as anticancer agents. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines such as HepG2 and Jurkat cells. The cytotoxic activity is often linked to the ability to interfere with DNA synthesis and repair mechanisms .

Study on Antimicrobial Activity

A comparative study involving various triazine derivatives revealed that a compound structurally related to 6-(2-amino-5-bromophenyl)-3-thioxo exhibited an IC₅₀ value of approximately 10 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antimicrobial agents.

Study on Anticancer Properties

In a recent investigation, analogs of the compound were tested for their anticancer effects against several human cancer cell lines. The results indicated that compounds with similar structural features showed IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL against A-431 cells, suggesting significant anticancer potential .

The biological activities of 6-(2-amino-5-bromophenyl)-3-thioxo are thought to involve several mechanisms:

  • Enzyme Inhibition : The thioxo group may interact with key enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Membrane Disruption : The lipophilic nature of the compound allows it to insert into cellular membranes, leading to increased permeability and cell death.

Q & A

Q. What are the optimized synthetic routes for 6-(2-amino-5-bromophenyl)-3-thioxo-1,2,4-triazin-5(2H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example:
  • Step 1 : React 2-amino-5-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate under reflux in ethanol.
  • Step 2 : Cyclize the intermediate using acidic conditions (e.g., HCl or H₂SO₄) to form the triazinone core.
  • Step 3 : Purify via recrystallization or column chromatography.
    Similar protocols are used for structurally related triazinones, where bromophenyl and thioxo groups are critical for reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm the aromatic proton environment and bromine substitution pattern.
  • IR Spectroscopy : Identify thioxo (C=S) stretching at ~1200–1250 cm⁻¹ and triazinone carbonyl (C=O) at ~1650–1700 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z ~323.03 for C₉H₇BrN₄OS).
    Cross-reference with analogs like 2-(4-bromophenyl)thiazolo-triazolones, where spectral data align with substituent effects .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodological Answer :
  • Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and varying pH (3–9) over 24–72 hours. Monitor via HPLC to detect decomposition products.
    Similar protocols are applied to triazole-thiones, where bromine substitution enhances stability in organic solvents .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position) influence bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with bromine at ortho/meta positions or replace Br with Cl/F.
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) or antimicrobial screens.
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric parameters with activity trends.
    Studies on benzylidene-triazolones show that bromine at para positions enhances binding to hydrophobic enzyme pockets, while meta substitutions reduce activity .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Replicate Experiments : Ensure identical assay conditions (e.g., cell lines, incubation time).
  • Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven effects.
  • Mechanistic Studies : Perform competitive binding assays or CRISPR knockouts to confirm target specificity.
    For example, conflicting anticancer data for triazinones may arise from off-target effects or variable cell permeability .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds with triazinone’s N-atoms and hydrophobic contacts with bromophenyl.
  • MD Simulations : Run 100 ns trajectories to assess binding stability in solvated systems.
  • Validation : Compare docking scores with experimental IC₅₀ values from kinase assays .

Q. How to design experiments evaluating photostability for material science applications?

  • Methodological Answer :
  • Controlled Irradiation : Expose the compound to UV-Vis light (λ = 254–365 nm) in quartz cells.
  • Degradation Monitoring : Use HPLC-MS to track photoproduct formation.
  • Quantum Yield Calculation : Measure photon efficiency of degradation via actinometry.
    Similar approaches are applied to benzothiazole derivatives, where bromine enhances UV absorption .

Q. What methodologies validate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : React with nucleophiles (e.g., amines, thiols) in DMF at 25–60°C. Monitor progress via TLC.
  • DFT Calculations : Compute activation energies for bromine displacement using Gaussian at B3LYP/6-31G* level.
  • Cross-Validation : Compare theoretical results with experimental rate constants.
    Bromophenyl groups in triazinones show moderate reactivity compared to chloro analogs due to lower electronegativity .

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